Cyclonona-1,2,5-triene
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Overview
Description
Cyclonona-1,2,5-triene is an organic compound with the molecular formula C₉H₁₂ It is a cyclic triene, meaning it contains three double bonds within a nine-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclonona-1,2,5-triene can be synthesized through various methods. One common approach involves the cyclization of linear trienes under specific conditions. For example, the Cope rearrangement of cis-cyclonona-1,2,6-triene to 2,3-divinylcyclopentene has been studied in the gas phase at pressures from 0.05 to 0.10 torr and in the temperature range of 146 to 181°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclonona-1,2,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclic compound.
Substitution: The double bonds in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated cyclic hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclonona-1,2,5-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of cyclic trienes and their reactivity.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: this compound and its derivatives are used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclonona-1,2,5-triene exerts its effects involves the interaction of its double bonds with various reagents. The compound’s reactivity is influenced by the conjugation of the double bonds, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyclonona-1,2,6-triene: Another cyclic triene with a different arrangement of double bonds.
Cyclononatetraene: A related compound with four double bonds in the ring.
Cyclooctatetraene: An eight-membered ring with four double bonds.
Uniqueness: Cyclonona-1,2,5-triene is unique due to its specific arrangement of double bonds, which influences its chemical reactivity and potential applications. Its structure allows for unique interactions with reagents, making it a valuable compound for research in various fields.
Properties
CAS No. |
61832-87-9 |
---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,5,9H,3-4,6,8H2 |
InChI Key |
JXWVBOJZTMKXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC=C=CC1 |
Origin of Product |
United States |
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